- Preparation and biological properties of ring-substituted 3-hydroxynaphthalene-2-carboxanilides, International Electronic Conference on Synthetic Organic Chemistry, 2012, ,

Cas no 92-78-4 (Naphthol AS-E)

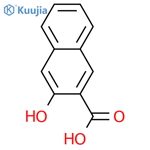

Naphthol AS-E structure

Nome do Produto:Naphthol AS-E

Naphthol AS-E Propriedades químicas e físicas

Nomes e Identificadores

-

- Naphthol AS-E

- C.I.Azoic Coupling Component 10

- 4'-Chloro-3-hydroxy-2-naphthanilide

- 1-(4-Pyridyl)Ethylamine

- N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide

- 3-Hydroxy-[2]naphthoesaeure-(4-chlor-anilid)

- 3-hydroxy-[2]naphthoic acid-(4-chloro-anilide)

- 3-hydroxy-naphthalene-2-carboxylic acid 4-chloro-anilide

- Amanil Naphthol AS-E

- Cibanaphthol RC

- Daito Grounder E

- Naphtanilide E

- Naphtazol E

- Naphtoelan E

- Sanatol E

- Azoic Coupling Component 10

- N-(4-Chlorophenyl)-3-hydroxy-2-naphthamide

- C.I. 37510

- C.I. Azoic Coupling Component 10

- 2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-

- Tulathol AS-E

- Amarthol AS-E

- Acna Naphthol PC

- Naphthol ACNA PC

- Hiltonaphthol AS-E

- Naphtol AS-E Supra

- C.I. 375

- 2-Naphthanilide, 4′-chloro-3-hydroxy- (6CI, 7CI, 8CI)

- N-(4-Chlorophenyl)-3-hydroxy-2-naphthalenecarboxamide (ACI)

- 3-Hydroxy-4′-chloro-2-naphthanilide

- 4′-Chloro-3-hydroxy-2-naphthanilide

- Anarthol AS-E

- Conazoic AO

- Dycosthol AS-E

- Kako Grounder E

- Kiwa Grounder E

- Naftol AS-E

- Napthol ASE

- NSC 50684

- Red RC Base

- BDBM50091999

- NS00010053

- N-(4-Chlorophenyl)(3-hydroxy(2-naphthyl))carboxamide

- 2-Naphthanilide, 4'-chloro-3-hydroxy-

- EC 202-189-7

- DTXSID7059066

- CB05876

- NSC751298

- SR-01000200943

- SMSF0005400

- Q27271063

- 3-Hydroxy-naphthalene-2-carboxylic acid (4-chloro-phenyl)-amide

- SCHEMBL2743095

- N-(4-chlorophenyl)-3-hydroxy-naphthalene-2-carboxamide

- 4'-CHLORO-3-HYDROXY-2-NAPTHANILIDE

- CS-0028070

- nAS-E

- CHEMBL65653

- CBMicro_013654

- MFCD00021639

- SR-01000200943-1

- N-(4-chlorophenyl)-3-hydroxy-2-naphthalenecarboxamide

- 92-78-4

- W-100272

- HY-104068

- NSC-751298

- CI 37510

- Oprea1_676950

- DB-057331

- C2103

- UNII-8V561WAE43

- BIM-0013553.P001

- 8V561WAE43

- GLXC-20245

- 3-HYDROXY-4'-CHLORO-2-NAPHTHANILIDE

- OHAXNCGNVGGWSO-UHFFFAOYSA-

- NSC50684

- AKOS008973402

- A10918

- EINECS 202-189-7

- NSC-50684

- InChI=1/C17H12ClNO2/c18-13-5-7-14(8-6-13)19-17(21)15-9-11-3-1-2-4-12(11)10-16(15)20/h1-10,20H,(H,19,21)

-

- MDL: MFCD00021639

- Inchi: 1S/C17H12ClNO2/c18-13-5-7-14(8-6-13)19-17(21)15-9-11-3-1-2-4-12(11)10-16(15)20/h1-10,20H,(H,19,21)

- Chave InChI: OHAXNCGNVGGWSO-UHFFFAOYSA-N

- SMILES: O=C(C1C(O)=CC2C(=CC=CC=2)C=1)NC1C=CC(Cl)=CC=1

Propriedades Computadas

- Massa Exacta: 297.05600

- Massa monoisotópica: 297.056

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 21

- Contagem de Ligações Rotativas: 2

- Complexidade: 368

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 4.8

- Carga de Superfície: 0

- Superfície polar topológica: 49.3

- Contagem de Tautomeros: 9

Propriedades Experimentais

- Cor/Forma: Light beige powder

- Densidade: 1.399

- Ponto de Fusão: 264°C(lit.)

- Ponto de ebulição: 416.5 °C at 760 mmHg

- Ponto de Flash: 205.7 °C

- Índice de Refracção: 1.735

- PSA: 49.33000

- LogP: 4.52410

- Solubilidade: Soluble in o-dichlorobenzene, insoluble in water and sodium carbonate solution. Yellow in sodium hydroxide solution

- Índice de cores: 37510

Naphthol AS-E Informações de segurança

- WGK Alemanha:3

- Instrução de Segurança: S7; S36; S24/25

- RTECS:MR0176000

-

Identificação dos materiais perigosos:

- Frases de Risco:R42/43

Naphthol AS-E Dados aduaneiros

- CÓDIGO SH:29053980

- Dados aduaneiros:

China Customs Code:

2924299090Overview:

2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Summary:

2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Naphthol AS-E Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-485728-25g |

4'-Chloro-3-hydroxy-2-naphthanilide, |

92-78-4 | 25g |

¥760.00 | 2023-09-05 | ||

| MedChemExpress | HY-104068-100mg |

Naphthol AS-E |

92-78-4 | ≥98.0% | 100mg |

¥600 | 2024-07-20 | |

| TRC | C587828-2.5g |

4'-Chloro-3-hydroxy-2-naphthanilide |

92-78-4 | 2.5g |

$ 50.00 | 2022-06-06 | ||

| TRC | C587828-25g |

4'-Chloro-3-hydroxy-2-naphthanilide |

92-78-4 | 25g |

$ 185.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | D584227-250g |

Naphthol AS-E |

92-78-4 | 95% | 250g |

$369 | 2024-05-24 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7856-5 mg |

nAS-E |

92-78-4 | 99.85% | 5mg |

¥258.00 | 2022-02-28 | |

| Chemenu | CM141493-500g |

N-(4-Chlorophenyl)-3-hydroxy-2-naphthamide |

92-78-4 | 95% | 500g |

$469 | 2021-08-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-485728-25 g |

4'-Chloro-3-hydroxy-2-naphthanilide, |

92-78-4 | 25g |

¥760.00 | 2023-07-11 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C2103-25G |

4'-Chloro-3-hydroxy-2-naphthanilide |

92-78-4 | >97.0%(N) | 25g |

¥810.00 | 2024-04-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153734-100g |

Naphthol AS-E |

92-78-4 | 97% | 100g |

¥113.90 | 2023-09-03 |

Naphthol AS-E Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Phosphorus oxychloride Solvents: Chlorobenzene ; rt; rt → 130 °C; 25 min, 130 °C

Referência

Método de produção 2

Condições de reacção

Referência

- Benzamide, naphthalenecarboxamide, arylacetamide, arenesulfonamide, carbamate, thiocarbamate, and benzylamine inhibitors of inosine-5'-monophosphate dehydrogenase, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ; rt → 10 °C; 10 °C; 15 min, 135 °C

Referência

- Synthesis of naphthol AS-X chloroacetates and study on the electron effects on the human leukocyte esterase staining, Tap Chi Hoa Hoc, 2011, 49(4), 479-488

Método de produção 4

Condições de reacção

Referência

- Production method and apparatus of naphthol AS series products, China, , ,

Método de produção 5

Condições de reacção

Referência

- Design, synthesis, and biological evaluation of conformationally constrained analogues of naphthol AS-E as inhibitors of CREB-mediated gene transcription, Journal of Medicinal Chemistry, 2012, 55(8), 4020-4024

Método de produção 6

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Chlorobenzene ; 1.5 h, 35 - 40 °C

1.2 Reagents: Sodium acetate Solvents: Dimethylformamide ; 0.5 h, 5 - 10 °C; 3 h, 20 °C; 20 °C → 50 °C

1.2 Reagents: Sodium acetate Solvents: Dimethylformamide ; 0.5 h, 5 - 10 °C; 3 h, 20 °C; 20 °C → 50 °C

Referência

- Synthesis and β-adrenergic blocking activity of naphthyloxypropylamines, Indian Journal of Chemistry, 2008, (10), 1587-1590

Método de produção 7

Condições de reacção

Referência

- N-Substituted amides of 3-hydroxy-2-naphthalenecarboxylic acid, Poland, , ,

Método de produção 8

Método de produção 9

Método de produção 10

Condições de reacção

Referência

- Preparation of 3-hydroxy-2-naphthoic anilides, Germany, , ,

Naphthol AS-E Raw materials

Naphthol AS-E Preparation Products

Naphthol AS-E Literatura Relacionada

-

Om Prakash,Kamal Nayan Sharma,Hemant Joshi,Pancham Lal Gupta,Ajai K. Singh Dalton Trans. 2013 42 8736

-

J. Hilbert,C. N?ther,W. Bensch Dalton Trans. 2015 44 11542

-

ZhaoGuo Hong,Chu Zheng,Bi Luo,Xin You,HeDong Bian,Hong Liang,ZhenFeng Chen,FuPing Huang RSC Adv. 2020 10 6297

92-78-4 (Naphthol AS-E) Produtos relacionados

- 2137570-74-0(6-{(tert-butoxy)carbonylamino}-2-(oxan-4-yl)hexanoic acid)

- 1795329-61-1(N-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,4-thiadiazole-2-carboxamide)

- 2248323-61-5(Tert-butyl 4-amino-1-benzylpyrrole-2-carboxylate)

- 1421457-15-9(N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide)

- 1261978-71-5(5-(4-Chloro-2-methylphenyl)-3-trifluoromethoxyphenol)

- 2248333-54-0(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-(3-chlorophenyl)cyclohexane-1-carboxylate)

- 1148056-08-9(2-fluoro-6-(thiophen-2-yl)benzaldehyde)

- 19241-38-4(4-Bromo-2-methylphenyl isothiocyanate)

- 1354015-48-7(N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide)

- 2171668-72-5(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamido-2-hydroxypropanoic acid)

Fornecedores recomendados

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

BIOOKE MICROELECTRONICS CO.,LTD

Membro Ouro

CN Fornecedor

Reagente

Hubei Henglvyuan Technology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Hubei Changfu Chemical Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Shanghai Xinsi New Materials Co., Ltd

Membro Ouro

CN Fornecedor

A granel